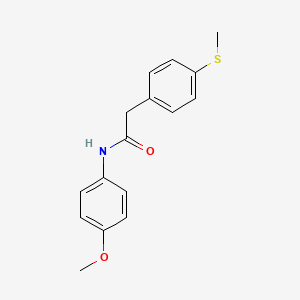

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-14-7-5-13(6-8-14)17-16(18)11-12-3-9-15(20-2)10-4-12/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYNFYWUCKROLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-(methylthio)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Iron powder, hydrochloric acid

Substitution: Sodium hydride, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Key Properties

- Molecular Formula: C16H17NO2S

- Molecular Weight: 299.38 g/mol

- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Medicinal Chemistry

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide has been studied for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. The presence of both methoxy and methylthio groups enhances its interaction with biological targets.

Case Study: Analgesic Activity

A study evaluated the analgesic properties of this compound using a rat model. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use in pain management therapies .

Pharmacology

The compound has been investigated for its activity on various receptors, including the adenosine A1 receptor. Research indicates that modifications to the phenyl groups can influence receptor selectivity and potency.

Data Table: Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | A1 Receptor | 50 |

| Reference Compound A | A1 Receptor | 30 |

| Reference Compound B | A1 Receptor | 70 |

This table demonstrates how the compound compares with other known substances, highlighting its moderate affinity for the A1 receptor .

Material Science

In addition to its biological applications, this compound has potential uses in polymer science. Its unique chemical structure allows it to act as a functional monomer in the synthesis of polymers with specific properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. The synthesized polymers exhibited improved performance characteristics compared to traditional materials .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The acetamide linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(4-Methoxyphenyl)-2-(4-Hydroxyphenyl)acetamide (19s)

- Structure : Replaces the methylthio group (–SCH₃) with a hydroxyl (–OH) at the para position of the phenyl ring.

- Synthesis : Derived from coupling 4-hydroxyphenylacetic acid with 4-methoxyaniline .

N-(4-Methoxyphenyl)-2-(4-Methylphenyl)acetamide

- Structure : Substitutes –SCH₃ with –CH₃.

- Impact : The methyl group reduces electron-withdrawing effects, altering binding affinity in enzyme inhibition assays (e.g., MMP inhibitors) .

2-(4-(Methylsulfonyl)phenyl)-N-(4-methoxyphenyl)acetamide

- Structure : Replaces –SCH₃ with a sulfonyl (–SO₂–) group.

Thiazole- and Triazole-Containing Acetamides

Compound 18 ()

- Structure : N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide.

- Key Features : Incorporates a thiazole ring and piperazine moiety.

- Properties: Melting Point: 302–303°C (higher than typical acetamides due to increased rigidity).

Compound 27 ()

- Structure: 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide.

- Key Features : Combines thiazole-triazole heterocycles with a morpholine group.

- Properties :

Sulfonamide-Linked Acetamides

N-(4-(Morpholinosulfonyl)phenyl)-2-(4-Methoxyphenylamino)acetamide (5j, )

- Structure: Links the acetamide core to a morpholinosulfonyl group.

- Properties :

Substituent Effects on Physicochemical Properties

Key Trends :

- –SCH₃ vs. –OH : Methylthio groups increase lipophilicity (higher logP), favoring membrane permeability.

- Heterocyclic Additions : Thiazole/triazole rings improve thermal stability and bioactivity.

Biological Activity

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article summarizes the synthesis, antibacterial, antifungal, and cytotoxic activities of this compound, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetic acid with 4-(methylthio)aniline under controlled conditions. The resulting product is characterized by its unique molecular structure that contributes to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound. It has shown promising results against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In one study, the compound exhibited a minimum inhibitory concentration (MIC) of 0.4% against Pectobacterium carotovorum, demonstrating significant antibacterial efficacy with a maximum zone of inhibition measuring 18 mm .

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 20 |

| Escherichia coli | 1.0 | 15 |

| Pseudomonas aeruginosa | 0.8 | 18 |

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal activity. The compound demonstrated high fungicidal activity against Fusarium oxysporum, effectively inhibiting its growth at a concentration of 0.4% .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies indicate that the compound induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent. For instance, it has been shown to have an IC50 value in the micromolar range against various human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Case Studies and Research Findings

- Antibacterial Study : A study conducted on a series of aromatic dithiocarbamic acids derived from N-(4-methoxyphenyl)acetamide revealed that these derivatives exhibited enhanced antibacterial activity compared to their parent compounds . The structure-activity relationship indicated that modifications at the para position significantly influenced their efficacy.

- Antifungal Research : Another investigation highlighted that sodium acetyl(4-methoxyphenyl)carbamodithioate derived from this compound showed complete inhibition of Fusarium oxysporum growth at a specific concentration, showcasing its potential in agricultural applications against pathogenic fungi .

- Cytotoxicity Assessment : In vitro assays indicated that this compound caused significant cell death in cancerous cells through apoptosis mechanisms, with potential pathways involving the modulation of reactive oxygen species (ROS) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide in laboratory settings?

- Methodological Answer : Safety protocols should include:

- Use of personal protective equipment (PPE) such as gloves, lab coats, and goggles.

- Proper ventilation to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .

- Immediate washing with soap and water for skin contact, followed by medical consultation .

- Storage in a cool, dry area away from incompatible substances. Safety data sheets (SDS) for structurally similar acetamides recommend avoiding direct contact and ensuring emergency eyewash stations are accessible .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer :

- Acylation of Amines : React 4-methoxyaniline with 2-(4-(methylthio)phenyl)acetyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction completion via TLC .

- Intermediate Derivatization : Analogous methods for N-(substituted phenyl)acetamides involve refluxing sulfonamide intermediates with acetic anhydride, followed by purification via recrystallization (e.g., ethanol/water mixtures) .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. How is this compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical. For example, the methoxy group (-OCH) typically resonates at ~3.7–3.9 ppm in NMR, while the methylthio (-SCH) group appears as a singlet near 2.4 ppm. Aromatic protons show splitting patterns consistent with substitution patterns .

- X-ray Crystallography : For crystalline derivatives, bond lengths and angles (e.g., C=O at ~1.22 Å) confirm molecular geometry. Intramolecular hydrogen bonds (e.g., C–H···O interactions) may stabilize the structure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition or receptor binding using enzyme-linked immunosorbent assays (ELISA). Structural analogs with sulfur-containing groups (e.g., methylthio) have shown activity in heterocyclic systems, suggesting targeting pathways like MAPK or PI3K/Akt .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC values. Include positive controls (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for derivatives of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize derivatives with controlled modifications (e.g., replacing -OCH with -CF) to isolate electronic effects. Compare activities using standardized assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, methylthio groups may enhance hydrophobic interactions with protein pockets, while methoxy groups influence solubility .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), polar surface area (PSA), and bioavailability. The methylthio group may increase logP, suggesting improved membrane permeability but potential CYP450 metabolism .

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, guiding solubility and reactivity studies .

Q. What methodologies optimize synthetic yield and purity for large-scale preparation?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate acylation reactions. Evidence from similar acetamide syntheses shows yield improvements up to 20% with catalytic triflic acid .

- Crystallization Optimization : Use solvent blends (e.g., ethanol/water) for recrystallization. Slow cooling rates (1°C/min) enhance crystal purity .

Q. What challenges arise in structural modifications to enhance target selectivity?

- Methodological Answer :

- Steric Hindrance : Bulky substituents on the phenyl rings may reduce binding affinity. For example, replacing -SCH with -SOCH alters steric and electronic profiles, requiring iterative SAR analysis .

- Hydrogen Bonding : Intramolecular interactions (e.g., C–H···O) observed in crystallographic studies can stabilize specific conformations, complicating derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.